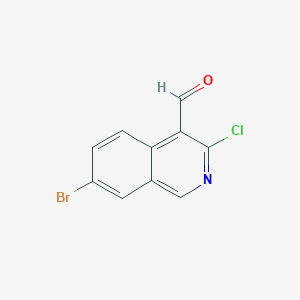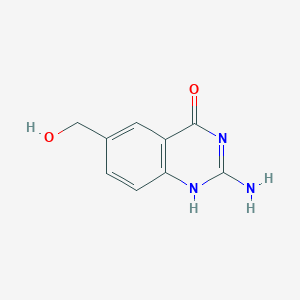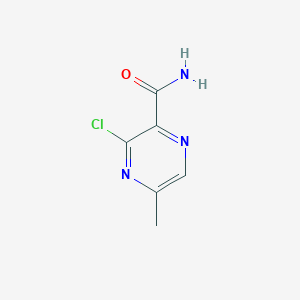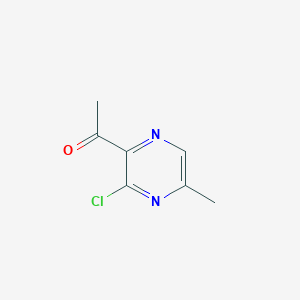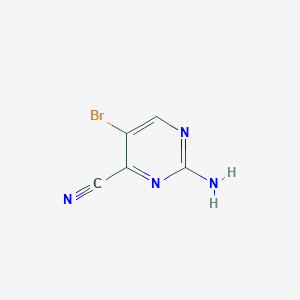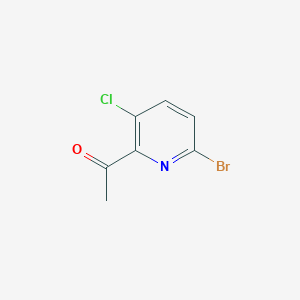
1-(6-Bromo-3-chloropyridin-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Bromo-3-chloropyridin-2-yl)ethanone is an organic compound belonging to the class of halogenated pyridines This compound is characterized by the presence of both bromine and chlorine atoms attached to a pyridine ring, with an ethanone group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: 1-(6-Bromo-3-chloropyridin-2-yl)ethanone can be synthesized through several methods, including:
Halogenation of Pyridine Derivatives: Starting with a pyridine derivative, selective bromination and chlorination can be achieved using reagents such as bromine and chlorine gas or their respective halogenating agents under controlled conditions.
Acylation Reactions:
Industrial Production Methods: In an industrial setting, the production of this compound typically involves:
Continuous Flow Synthesis: This method allows for better control over reaction conditions and scalability. Reactants are continuously fed into a reactor where halogenation and acylation occur sequentially.
Batch Processing: Traditional batch reactors can also be used, where the pyridine derivative undergoes halogenation followed by acylation in a stepwise manner.
化学反応の分析
Types of Reactions: 1-(6-Bromo-3-chloropyridin-2-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki or Heck reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substituted Pyridines: Depending on the nucleophile used, various substituted pyridines can be formed.
Alcohols and Acids: Reduction and oxidation of the ethanone group yield alcohols and carboxylic acids, respectively.
科学的研究の応用
1-(6-Bromo-3-chloropyridin-2-yl)ethanone finds applications in:
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Agricultural Chemistry: Used in the development of agrochemicals such as herbicides and insecticides.
Material Science: In the synthesis of advanced materials with specific electronic or optical properties.
作用機序
The mechanism by which 1-(6-Bromo-3-chloropyridin-2-yl)ethanone exerts its effects depends on its application:
In Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access.
In Agricultural Chemistry: It may act on biological pathways in pests or weeds, disrupting essential processes such as protein synthesis or cell division.
類似化合物との比較
- 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone
- 1-(6-Chloro-3-iodopyridin-2-yl)ethanone
- 1-(6-Bromo-3-methylpyridin-2-yl)ethanone
Comparison:
- Halogen Variations: The presence of different halogens (fluorine, iodine) can significantly alter the reactivity and properties of the compound.
- Substituent Effects: Methyl or other alkyl groups can influence the compound’s steric and electronic characteristics, affecting its behavior in chemical reactions.
1-(6-Bromo-3-chloropyridin-2-yl)ethanone stands out due to its specific halogenation pattern, which imparts unique reactivity and potential for diverse applications in various fields.
特性
IUPAC Name |
1-(6-bromo-3-chloropyridin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c1-4(11)7-5(9)2-3-6(8)10-7/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVODNBHCHRDQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=N1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
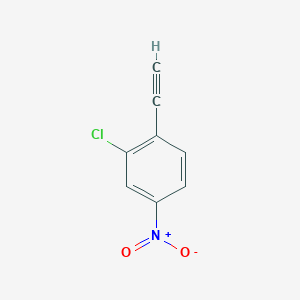
![5,7-Dibromo-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8061081.png)
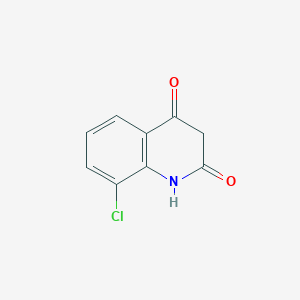
![Ethyl 3-amino-7-bromofuro[3,2-c]pyridine-2-carboxylate](/img/structure/B8061093.png)
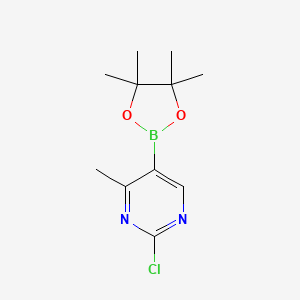
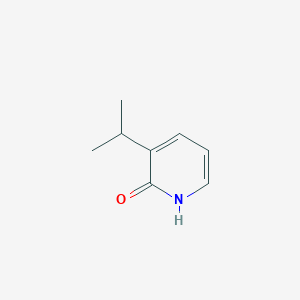
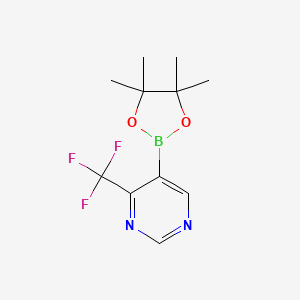
![5-Fluoro-6-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B8061115.png)

